molecular formula C6H13NO5 B1203570 2-Amino-2-deoxymannose CAS No. 2636-92-2

2-Amino-2-deoxymannose

Cat. No.: B1203570
CAS No.: 2636-92-2
M. Wt: 179.17 g/mol
InChI Key: MSWZFWKMSRAUBD-CBPJZXOFSA-N
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Description

2-Amino-2-deoxymannose, also known as D-mannosamine, is a hexosamine derivative of mannose. It is an amino sugar where the hydroxyl group at the second position of mannose is replaced by an amino group. This compound plays a crucial role in various biological processes and is a key component in the synthesis of glycoproteins and glycolipids .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-2-deoxymannose typically involves the following steps:

    Starting Material: Tri-O-acetyl-D-glucal is used as the starting material.

    Addition of Nitrosyl Chloride: Nitrosyl chloride is added to the acetylated glycal to form an acetylated derivative of the 2-oximinohexose.

    Reduction: The oxime is then reduced to an amine using zinc-copper couple in glacial acetic acid.

    Acetylation: The product is acetylated to form the acetylated derivative of the 2-amino-2-deoxyhexose.

    Deacetylation: Finally, deacetylation provides the crystalline hydrochloride of this compound.

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as catalytic hydrogenation and continuous flow reactors .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-2-deoxymannose undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction of the oxime group to an amine.

    Substitution: The amino group can participate in substitution reactions to form derivatives.

Common Reagents and Conditions:

    Oxidation: Nitrosyl chloride is commonly used for oxidation reactions.

    Reduction: Zinc-copper couple in glacial acetic acid is used for reduction.

    Substitution: Various alkylating agents can be used for substitution reactions.

Major Products:

Scientific Research Applications

2-Amino-2-deoxymannose has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-2-deoxymannose involves its incorporation into glycoproteins and glycolipids. It acts as a substrate for various glycosyltransferases, which transfer sugar moieties to proteins and lipids. This process is crucial for cell signaling, protein folding, and immune responses .

Comparison with Similar Compounds

    2-Amino-2-deoxyglucose (D-glucosamine): Similar structure but derived from glucose.

    2-Amino-2-deoxygalactose (D-galactosamine): Similar structure but derived from galactose.

    2-Amino-2-deoxytalose (D-talosamine): Similar structure but derived from talose.

Uniqueness: 2-Amino-2-deoxymannose is unique due to its specific role in the synthesis of glycoproteins and glycolipids derived from mannose. Its structural properties allow it to participate in unique biochemical pathways that are not accessible to its similar compounds .

Properties

CAS No.

2636-92-2

Molecular Formula

C6H13NO5

Molecular Weight

179.17 g/mol

IUPAC Name

(3S,4R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol

InChI

InChI=1S/C6H13NO5/c7-3-5(10)4(9)2(1-8)12-6(3)11/h2-6,8-11H,1,7H2/t2-,3+,4-,5-,6?/m1/s1

InChI Key

MSWZFWKMSRAUBD-CBPJZXOFSA-N

SMILES

C(C(C(C(C(C=O)N)O)O)O)O

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@@H](C(O1)O)N)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)O)N)O)O)O

Key on ui other cas no.

14307-02-9

Synonyms

2-amino-2-deoxymannose
D-mannosamine
mannosamine
mannosamine hydrochloride, (D)-isomer
mannosamine, (D)-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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